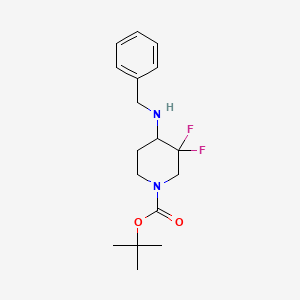

tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate

Description

tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate (CAS: 1067914-82-2) is a piperidine-derived small molecule scaffold with the molecular formula C₁₇H₂₄F₂N₂O₂ and a molecular weight of 326.4 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group at the piperidine nitrogen, a benzylamino substituent at position 4, and two fluorine atoms at the 3,3-positions of the piperidine ring. This structural arrangement confers versatility in medicinal chemistry, particularly in drug discovery for optimizing pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name |

tert-butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N2O2/c1-16(2,3)23-15(22)21-10-9-14(17(18,19)12-21)20-11-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMJHPULXULBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801121386 | |

| Record name | 1-Piperidinecarboxylic acid, 3,3-difluoro-4-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067914-82-2 | |

| Record name | 1-Piperidinecarboxylic acid, 3,3-difluoro-4-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067914-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3,3-difluoro-4-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the piperidine nitrogen, followed by the introduction of the benzylamino group through nucleophilic substitution. The difluorination of the piperidine ring can be achieved using electrophilic fluorinating agents under controlled conditions. Finally, the tert-butyl group is introduced via esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and reagents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzylamino group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug candidates.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the difluoropiperidine ring may enhance binding affinity through hydrophobic interactions. The tert-butyl group can influence the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with four structurally related analogs (Table 1). Key differences include substituent positions, fluorine presence, and functional group modifications.

Table 1: Comparative Analysis of Structural Analogs

Key Research Findings and Implications

Fluorine Substitution: The 3,3-difluoro substitution in the target compound enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs like CAS 206273-87-2 . Fluorine atoms reduce susceptibility to oxidative metabolism, a critical advantage in CNS drug development.

Benzylamino vs. Benzyloxycarbonylamino: The benzylamino group in the target compound (electron-donating) contrasts with the electron-withdrawing benzyloxycarbonylamino group in CAS 1356338-58-3, impacting electronic properties and hydrogen-bonding capacity .

Simplified Scaffolds : The tert-butyl piperazine-1-carboxylate () lacks complex substitutions, making it a cost-effective starting point for combinatorial chemistry .

Q & A

Basic Research Questions

Q. What safety protocols and hazard mitigation strategies are recommended for handling tert-butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear respiratory protection (NIOSH-approved masks), nitrile gloves, and chemical-resistant goggles to prevent inhalation, dermal contact, or ocular exposure .

- Engineering Controls : Use fume hoods for synthesis or handling, and ensure access to emergency eyewash stations and safety showers .

- Storage : Store in a cool, dry environment away from strong oxidizing agents (e.g., peroxides) to prevent hazardous reactions .

- GHS Classification : Classified under Acute Toxicity (Category 4 for oral, dermal, and inhalation routes) based on structural analogs like tert-butyl piperidine derivatives .

Q. What synthetic routes are commonly employed for synthesizing this compound?

- Methodological Answer :

- Stepwise Functionalization :

Piperidine Core Formation : Cyclocondensation of fluorinated precursors (e.g., 3,3-difluoropiperidine) with tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions .

Benzylamine Coupling : Nucleophilic substitution or reductive amination to introduce the benzylamino group at the 4-position, using catalysts like Pd/C or NaBH(OAc)₃ .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoro and benzylamino groups) and Boc protection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₈H₂₅F₂N₂O₂) and isotopic purity .

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs ) to resolve stereochemistry and confirm 3,3-difluoro geometry.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and stereoselectivity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions, while THF improves Boc deprotection efficiency .

- Catalysis : Transition-metal catalysts (e.g., Pd₂(dba)₃) for Suzuki-Miyaura coupling to install aryl groups .

- Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions during fluorination steps .

Q. What strategies resolve conflicting crystallographic data and electronic effects caused by the 3,3-difluoro substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron-density maps to model fluorine’s electronegative impact on piperidine ring conformation .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to correct for pseudosymmetry in diffraction patterns caused by fluorines .

- Comparative Analysis : Overlay crystal structures with non-fluorinated analogs (e.g., tert-butyl piperidine carboxylates) to isolate steric/electronic contributions .

Q. How does this compound interact with biological targets, such as viral proteases, and what assays validate its mechanism?

- Methodological Answer :

- Structural Biology : Co-crystallization with SARS-CoV-2 M<sup>pro</sup> (PDB ID: 6Y2F/6Y2G) to map binding interactions of the benzylamino group with catalytic dyads .

- Enzymatic Assays : Measure IC₅₀ via fluorescence resonance energy transfer (FRET) using substrates like Dabcyl-KTSAVLQSGFRKME-Edans .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100-ns trajectories in GROMACS) to assess fluorine’s role in binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.